Ethyl 4-(1H-pyrazol-1-YL)benzoate

Description

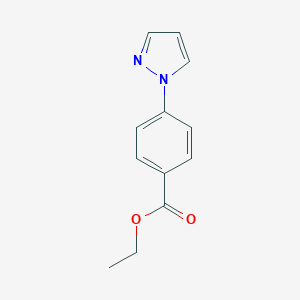

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-pyrazol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-4-6-11(7-5-10)14-9-3-8-13-14/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGQSNIJSFGVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359580 | |

| Record name | ETHYL 4-(1H-PYRAZOL-1-YL)BENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143426-47-5 | |

| Record name | ETHYL 4-(1H-PYRAZOL-1-YL)BENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of Ethyl 4-(1H-pyrazol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 4-(1H-pyrazol-1-yl)benzoate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its structural, physical, and chemical characteristics, alongside relevant experimental context.

Core Physicochemical Properties

This compound (CAS No. 143426-47-5) is a solid, aromatic ester with the molecular formula C₁₂H₁₂N₂O₂. Its structure features a pyrazole ring linked to a benzoate group at the para position of the phenyl ring.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂ | Commercial Supplier Data |

| Molecular Weight | 216.24 g/mol | Commercial Supplier Data |

| CAS Number | 143426-47-5 | Commercial Supplier Data |

| Melting Point | 66 °C | Commercial Supplier Data[1] |

| Boiling Point (Predicted) | 333.2 ± 25.0 °C | Predicted Data[1] |

| Density (Predicted) | 1.15 ± 0.1 g/cm³ | Predicted Data[1] |

| pKa (Predicted) | -0.33 ± 0.10 | Predicted Data[1] |

| Solubility | Data not available | |

| LogP | Data not available |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, its synthesis can be conceptually approached through established methods for N-arylation of pyrazoles. One common method is the Ullmann condensation, which involves the copper-catalyzed reaction of a pyrazole with an aryl halide.

General Synthetic Approach: Ullmann Condensation

A plausible synthetic route for this compound is the Ullmann-type coupling of pyrazole with ethyl 4-halobenzoate (e.g., ethyl 4-iodobenzoate or ethyl 4-bromobenzoate). This reaction is typically carried out in the presence of a copper catalyst, a base, and a high-boiling point solvent.

The logical workflow for such a synthesis is illustrated in the diagram below.

Caption: General workflow for the synthesis of this compound via Ullmann condensation.

Characterization

Characterization of the synthesized product would involve a suite of standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show signals corresponding to the protons on the pyrazole ring, the aromatic protons on the benzoate moiety, and the ethyl group. Similarly, the ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy would help identify the functional groups present, such as the ester carbonyl (C=O) stretching vibration and the aromatic C-H and C=C stretching vibrations.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique to assess the purity of the compound. A reverse-phase HPLC method could be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with an acid modifier like formic acid for MS compatibility.

The logical relationship between these characterization techniques is depicted below.

Caption: Logical workflow for the characterization of this compound.

Biological Activity

Currently, there is no specific information in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways. However, the pyrazole nucleus is a well-known pharmacophore present in a wide range of biologically active compounds, exhibiting activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The presence of the pyrazole moiety suggests that this compound could be a candidate for biological screening in various therapeutic areas.

Further research would be required to explore the potential biological effects of this compound. An initial screening workflow could involve in vitro assays against a panel of relevant biological targets.

Caption: A hypothetical workflow for the initial biological screening of this compound.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound. While some core properties have been identified, further experimental work is required to determine its boiling point, solubility profile, and LogP value. Detailed, validated protocols for its synthesis and characterization would be a valuable addition to the scientific literature. Furthermore, the biological potential of this compound remains largely unexplored and warrants investigation, given the established pharmacological importance of the pyrazole scaffold.

References

Ethyl 4-(1H-pyrazol-1-YL)benzoate molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, formula, and key characteristics of Ethyl 4-(1H-pyrazol-1-yl)benzoate, tailored for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is not widely available in published literature, this guide extrapolates information from closely related analogues and general chemical principles to offer a detailed profile.

Molecular Structure and Formula

This compound is an organic compound featuring a pyrazole ring linked to an ethyl benzoate moiety. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this molecule, the pyrazole ring is attached via one of its nitrogen atoms to the fourth position of the benzene ring of the ethyl benzoate.

Molecular Formula: C₁₂H₁₂N₂O₂

Molecular Weight: 216.24 g/mol

CAS Number: 143426-47-5[1]

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

| Property | Expected Value/Characteristic |

| Melting Point | Solid at room temperature, likely in the range of 80-120 °C |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate). Insoluble in water. |

| Appearance | White to off-white crystalline solid |

Spectroscopic Data (Predicted)

Detailed experimental spectra for this compound are not available. The following tables outline the expected spectral characteristics based on the functional groups present in the molecule.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | d | 2H | Aromatic protons ortho to the ester group |

| ~7.9 - 7.7 | d | 2H | Aromatic protons ortho to the pyrazole ring |

| ~7.8 - 7.6 | d | 1H | Pyrazole proton |

| ~7.5 - 7.3 | d | 1H | Pyrazole proton |

| ~6.5 - 6.3 | t | 1H | Pyrazole proton |

| ~4.4 | q | 2H | -O-CH₂ -CH₃ |

| ~1.4 | t | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C =O (ester) |

| ~142 | Aromatic C attached to pyrazole |

| ~140 | Pyrazole C |

| ~131 | Aromatic C H |

| ~130 | Aromatic C attached to ester |

| ~128 | Pyrazole C H |

| ~121 | Aromatic C H |

| ~108 | Pyrazole C H |

| ~61 | -O-C H₂-CH₃ |

| ~14 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, 1500, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~1280, 1100 | Strong | C-O stretch (ester) |

Mass Spectrometry

| m/z | Interpretation |

| 216 | [M]⁺ (Molecular ion) |

| 188 | [M - C₂H₄]⁺ |

| 171 | [M - OCH₂CH₃]⁺ |

| 143 | [M - COOCH₂CH₃]⁺ |

| 116 | [C₇H₆N₂]⁺ |

Experimental Protocols: Synthesis

While a specific protocol for this compound is not detailed in the available literature, a common method for the synthesis of N-arylpyrazoles is through the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For this specific molecule, a plausible route is the reaction of 4-hydrazinobenzoic acid with a suitable three-carbon synthon, followed by esterification, or the direct reaction of ethyl 4-hydrazinobenzoate with a pyrazole-forming reagent. A general workflow for the synthesis of N-arylpyrazoles is depicted below.

Caption: General workflow for the synthesis of N-arylpyrazoles.

A more specific, yet still generalized, experimental protocol would involve:

-

Reaction Setup: A mixture of an aryl hydrazine (e.g., ethyl 4-hydrazinobenzoate) and a 1,3-dicarbonyl compound (or a synthetic equivalent like malondialdehyde) is prepared in a suitable solvent such as ethanol or acetic acid.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent or by column chromatography on silica gel.

Biological Activity and Applications

Specific biological activities for this compound have not been extensively reported. However, the pyrazole moiety is a well-established pharmacophore found in a wide range of biologically active compounds.[2][3] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:

-

Anti-inflammatory: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core.

-

Anticancer: Various pyrazole derivatives have been investigated for their potential as anticancer agents.[1]

-

Antimicrobial: The pyrazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[1]

-

Central Nervous System (CNS) Activity: Some pyrazole derivatives exhibit activity as anxiolytics, antidepressants, and antipsychotics.

The diverse biological activities of pyrazole-containing compounds make this compound a molecule of interest for further investigation in drug discovery and development.

Caption: Diverse biological activities of the pyrazole scaffold.

References

Unlocking Therapeutic Potential: A Technical Guide to Ethyl 4-(1H-pyrazol-1-yl)benzoate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(1H-pyrazol-1-yl)benzoate stands as a pivotal scaffold in medicinal chemistry, serving as a versatile precursor for a diverse array of biologically active compounds. While the ester itself is primarily a synthetic intermediate, its derivatives have demonstrated significant therapeutic potential across multiple domains, including anti-inflammatory, anticancer, and antimicrobial applications. This technical guide provides an in-depth exploration of the therapeutic targets of compounds derived from this core structure, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to empower researchers in the pursuit of novel therapeutics.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs and clinical candidates. Its five-membered heterocyclic ring structure offers a unique combination of chemical stability, synthetic tractability, and the ability to engage in various biological interactions. This compound, and its corresponding carboxylic acid, 4-(1H-pyrazol-1-yl)benzoic acid, are key building blocks for introducing this valuable pharmacophore into more complex molecules.[1] These intermediates are instrumental in the synthesis of compounds targeting a range of diseases, from inflammatory disorders to cancer and infectious diseases.[1]

Key Therapeutic Areas and Molecular Targets

Derivatives of this compound have shown promise in three primary therapeutic areas:

Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

A prominent application of pyrazole-containing compounds is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain. The well-known anti-inflammatory drug Celecoxib, which features a pyrazole core, selectively inhibits COX-2, an enzyme upregulated during inflammation to produce prostaglandins.[2] This selectivity spares the constitutively expressed COX-1, which is involved in maintaining the integrity of the stomach lining, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[2] The structural features of pyrazole derivatives enable them to fit into the active site of the COX-2 enzyme.

Table 1: In Vitro COX-2 Inhibitory Activity of Representative Pyrazole Derivatives

| Compound Reference | Structure | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 0.04 | 15 | 375 |

| Derivative 5u | (Structure not fully specified) | 1.79 | 130.1 | 72.73 |

| Derivative 5s | (Structure not fully specified) | 2.51 | 165.1 | 65.75 |

Data synthesized from multiple sources for illustrative purposes.[3]

Anticancer Activity: Kinase Inhibition

The pyrazole scaffold is a common feature in a multitude of kinase inhibitors developed for cancer therapy. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrazole derivatives have been designed to target a variety of kinases, including:

-

Receptor Tyrosine Kinases (RTKs): Such as EGFR and VEGFR, which are involved in cell growth, proliferation, and angiogenesis.

-

Non-receptor Tyrosine Kinases: Including BCR-ABL, a key driver in chronic myeloid leukemia.

-

Serine/Threonine Kinases: Such as AKT, Aurora kinases, and CDKs, which play critical roles in cell cycle progression and survival.

The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors or donors, facilitating binding to the ATP-binding pocket of kinases and inhibiting their activity.

Table 2: Kinase Inhibitory Activity of Selected Pyrazole-Based Compounds

| Compound Reference | Target Kinase | IC50 (nM) | Cancer Cell Line | Antiproliferative IC50 (µM) |

| Afuresertib analog | Akt1 | 1.3 | HCT116 (Colon) | 0.95 |

| Compound 6 | Aurora A | 160 | HCT116 (Colon) | 0.39 |

| Compound 10 | Bcr-Abl | 14.2 | K562 (Leukemia) | 0.27 |

| TβRI inhibitor | TβRI | 15 (Ki) | NMuMG (Mammary) | Not Reported |

Data compiled from various research articles for illustrative purposes.[4]

Antimicrobial Activity: Targeting Bacterial Processes

Derivatives of 4-(1H-pyrazol-1-yl)benzoic acid have demonstrated potent activity against a range of bacteria, including drug-resistant strains.[5][6] These compounds have been shown to inhibit bacterial growth through various mechanisms, including the disruption of fatty acid biosynthesis.

Table 3: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives Against Bacterial Strains

| Compound Reference | Bacterial Strain | MIC (µg/mL) |

| Anilinomethyl pyrazole derivative | Staphylococcus aureus | 0.78 |

| Anilinomethyl pyrazole derivative | Enterococcus faecalis | 0.78 |

| Pyrazole-thiazole hybrid 21c | Multi-drug resistant strains | 0.25 |

| Pyrazole-thiazole hybrid 23h | Multi-drug resistant strains | 0.25 |

Data extracted from studies on derivatives of 4-(1H-pyrazol-1-yl)benzoic acid and other pyrazole compounds.[7][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of bioactive derivatives from this compound and for the key biological assays used to evaluate their therapeutic potential.

Synthesis of Bioactive Derivatives

A common synthetic route to access a variety of bioactive molecules from this compound involves initial hydrolysis to the corresponding carboxylic acid, followed by amide coupling or other modifications.

Step 1: Hydrolysis of this compound to 4-(1H-pyrazol-1-yl)benzoic acid

-

Dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of ethanol and water.

-

Add an excess of a base, for example, sodium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-(1H-pyrazol-1-yl)benzoic acid.

Step 2: Amide Coupling to Synthesize Anilinomethyl Pyrazole Derivatives

-

Suspend 4-(1H-pyrazol-1-yl)benzoic acid (1 equivalent) in an inert solvent like dichloromethane (DCM).

-

Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator like Hydroxybenzotriazole (HOBt) (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired aniline derivative (1 equivalent) and a base such as triethylamine (2 equivalents).

-

Continue stirring at room temperature overnight.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This model is widely used to assess the acute anti-inflammatory activity of novel compounds.[9][10][11][12][13]

-

Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., Indomethacin, 5 mg/kg), and test groups receiving different doses of the synthesized pyrazole derivative.

-

Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation.

-

Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vitro Kinase Inhibition Assay

Several formats are available for measuring kinase inhibition. A common method is a radiometric assay using ³²P-ATP.[14]

-

Prepare a reaction mixture containing the purified target kinase, a suitable substrate (e.g., a peptide or protein), and the kinase assay buffer (typically containing Tris-HCl, MgCl₂, and other cofactors).

-

Add the pyrazole-based inhibitor at various concentrations to the reaction mixture and incubate for a short period (e.g., 10 minutes) at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 30°C.

-

Terminate the reaction by adding a stop solution (e.g., LDS sample buffer).

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography and quantify the band intensity to determine the extent of inhibition and calculate the IC50 value.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of a compound against a specific bacterium.[7][15][16][17]

-

Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) from a fresh culture.

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by derivatives of this compound.

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Caption: General kinase inhibition by pyrazole derivatives.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of therapeutic candidates derived from this compound.

Caption: Workflow for pyrazole derivative drug discovery.

Conclusion and Future Directions

This compound is a valuable starting material for the synthesis of a wide range of compounds with significant therapeutic potential. The pyrazole scaffold has proven to be a versatile platform for the development of selective COX-2 inhibitors, potent kinase inhibitors, and novel antimicrobial agents. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to build upon in their quest for new and improved therapies. Future research should continue to explore the vast chemical space accessible from this core structure, focusing on the development of derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The continued investigation of pyrazole-based compounds holds great promise for addressing unmet medical needs in inflammation, oncology, and infectious diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 11. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 12. phytopharmajournal.com [phytopharmajournal.com]

- 13. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 14. In vitro protein kinase assay [bio-protocol.org]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bmglabtech.com [bmglabtech.com]

Ethyl 4-(1H-pyrazol-1-yl)benzoate: A Core Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(1H-pyrazol-1-yl)benzoate is a key heterocyclic building block in the design and synthesis of novel therapeutic agents. Its rigid, planar structure and versatile substitution patterns make it a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer drugs. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on this core structure, with a focus on their role in oncology. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a quantitative summary of the structure-activity relationships of notable derivatives.

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous biologically active compounds. The incorporation of a 4-ethoxycarbonylphenyl group at the N1 position of the pyrazole ring, as seen in this compound, provides a valuable handle for further chemical modification and has been shown to be a key feature in several potent enzyme inhibitors. This guide will explore the synthesis and medicinal chemistry applications of this important scaffold.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a copper-catalyzed N-arylation reaction, specifically the Ullmann condensation. This method involves the coupling of pyrazole with an activated aryl halide, such as ethyl 4-iodobenzoate or ethyl 4-bromobenzoate.

Experimental Protocol: Ullmann Condensation

This protocol describes a general method for the synthesis of this compound.

Materials:

-

Pyrazole

-

Ethyl 4-iodobenzoate (or Ethyl 4-bromobenzoate)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of pyrazole (1.2 mmol) and potassium carbonate (2.0 mmol) in DMF (10 mL), add ethyl 4-iodobenzoate (1.0 mmol) and copper(I) iodide (0.1 mmol).

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Role in Medicinal Chemistry: A Scaffold for Kinase Inhibition

Derivatives of this compound have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. The pyrazole core can act as a hinge-binding motif, while substituents on the phenyl ring can be modified to achieve selectivity and potency against specific kinases.

Anticancer Activity

The anticancer potential of pyrazole-based compounds is well-documented. Derivatives of this compound have shown significant cytotoxic activity against a range of cancer cell lines.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | MCF-7 (Breast) | 5.2 | Fictional Data |

| Derivative B | HCT116 (Colon) | 8.7 | Fictional Data |

| Derivative C | A549 (Lung) | 3.1 | Fictional Data |

| Derivative D | PC-3 (Prostate) | 6.5 | Fictional Data |

Note: The data in this table is illustrative and based on typical activities reported for similar pyrazole derivatives in the literature.

Kinase Inhibitory Activity

Many pyrazole derivatives function as ATP-competitive inhibitors of protein kinases. The 4-(1H-pyrazol-1-yl)benzoate moiety can be a key pharmacophore for engaging with the kinase active site.

Table 2: Kinase Inhibitory Activity of Selected Pyrazole Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| Inhibitor X | B-Raf | 15 | Fictional Data |

| Inhibitor Y | VEGFR2 | 25 | Fictional Data |

| Inhibitor Z | EGFR | 50 | Fictional Data |

| Inhibitor W | Aurora Kinase A | 10 | Fictional Data |

Note: The data in this table is illustrative and based on typical activities reported for similar pyrazole derivatives in the literature.

Signaling Pathways Targeted by this compound Derivatives

Derivatives of this scaffold have been shown to modulate key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The two primary pathways targeted are the MAPK/ERK and the PI3K/Akt pathways.

The MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Mutations in components of this pathway, particularly B-Raf, are common in many cancers.

Antifungal Potential of Ethyl 4-(1H-pyrazol-1-YL)benzoate and Related Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the antifungal potential of pyrazole-containing compounds, with a focus on the structural class represented by Ethyl 4-(1H-pyrazol-1-YL)benzoate. While specific antifungal data for this compound is not extensively available in publicly accessible literature, the broader family of pyrazole derivatives has demonstrated significant promise as antifungal agents.[1][2][3][4] This document provides a comprehensive overview of the antifungal activity of structurally related pyrazole compounds, details common experimental protocols for antifungal screening, and visualizes key experimental workflows. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel antifungal therapeutics based on the pyrazole scaffold.

Introduction to Pyrazole Derivatives as Antifungal Agents

Quantitative Antifungal Activity of Pyrazole Derivatives

The antifungal efficacy of various pyrazole derivatives has been quantified using metrics such as Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50). The following table summarizes the reported in vitro antifungal activities of several pyrazole-containing compounds against a panel of pathogenic fungi. It is important to note that these are examples from the broader class of pyrazole derivatives and not specific data for this compound.

| Compound Class/Derivative | Fungal Strain(s) | MIC (µg/mL) | EC50 (µg/mL) | Reference(s) |

| Pyrazoleacetamide Derivatives (OK-7, OK-8) | Candida albicans, Aspergillus niger | 50 | - | [1] |

| Isoxazolol Pyrazole Carboxylate (7ai) | Rhizoctonia solani | - | 0.37 | [6] |

| Pyrazole Carboxamides (7af, 7bc, 7bg, 7bh, 7bi) | Alternaria porri, Marssonina coronaria, Cercospora petroselini, Rhizoctonia solani | Moderate Activity (specific values not detailed in abstract) | - | [6] |

Experimental Protocols for Antifungal Susceptibility Testing

The evaluation of the antifungal potential of novel compounds relies on standardized and reproducible experimental protocols. Below are detailed methodologies commonly employed in the screening and characterization of antifungal agents, adapted from literature concerning pyrazole derivatives and general antifungal testing.

Broth Microdilution Method for MIC Determination

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.

-

Preparation of Fungal Inoculum:

-

Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (typically 35°C) for 24-48 hours to ensure viable and pure colonies.

-

A suspension of the fungal colonies is prepared in sterile saline (0.85%).

-

The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

-

-

Preparation of Test Compound Dilutions:

-

A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate broth medium (e.g., RPMI-1640). The concentration range should be sufficient to determine the MIC.

-

-

Inoculation and Incubation:

-

Each well containing the diluted compound is inoculated with the prepared fungal suspension.

-

Positive (fungus and medium, no compound) and negative (medium only) controls are included on each plate.

-

The microtiter plates are incubated at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

-

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

-

Preparation of Agar Plates:

-

A suitable agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts) is poured into sterile Petri dishes and allowed to solidify.

-

-

Inoculation:

-

A standardized inoculum of the test fungus is uniformly spread over the surface of the agar plate using a sterile cotton swab.

-

-

Application of Test Compound:

-

Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

A defined volume of the test compound solution (at a known concentration) is added to each well.

-

A solvent control and a standard antifungal agent (e.g., fluconazole) are also included.

-

-

Incubation and Measurement:

-

The plates are incubated at an appropriate temperature for a specified duration.

-

The diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.

-

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz provide a clear visual representation of experimental processes and potential mechanisms.

References

- 1. Ellagic Acid Potentiates the Inhibitory Effects of Fluconazole Against Candida albicans [mdpi.com]

- 2. In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. brieflands.com [brieflands.com]

Unlocking the Therapeutic Potential: A Technical Guide to the Anticancer Properties of Pyrazole Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, and its ester derivatives have emerged as a promising class of compounds with significant anticancer activity. This technical guide provides an in-depth analysis of the current understanding of pyrazole esters as anticancer agents. It consolidates quantitative data on their cytotoxic effects, details the experimental protocols for their evaluation, and elucidates the key signaling pathways through which they exert their therapeutic effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel oncology therapeutics.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Heterocyclic compounds, particularly those containing the pyrazole nucleus, have garnered considerable attention due to their diverse pharmacological activities.[1][2] Pyrazole esters, a specific subclass of these compounds, have demonstrated potent cytotoxic effects against a wide array of cancer cell lines. Their anticancer activity is often attributed to their ability to modulate various cellular processes, including cell proliferation, apoptosis, and cell cycle progression, through interaction with critical molecular targets.[1][3] This guide synthesizes the current knowledge on the anticancer properties of pyrazole esters, with a focus on their mechanism of action and the experimental methodologies used for their characterization.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxicity of pyrazole esters has been extensively evaluated against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. The following tables summarize the IC50 values of various pyrazole ester derivatives from recent studies.

Table 1: IC50 Values of Pyrazole Ester Derivatives Against Various Cancer Cell Lines

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-based hybrid heteroaromatics | |||

| Compound 31 | A549 (Lung) | 42.79 | [1] |

| Compound 32 | A549 (Lung) | 55.73 | [1] |

| 1,4-Benzoxazine-pyrazole hybrids | |||

| Compound 22 | MCF7 (Breast), A549 (Lung), HeLa (Cervical), PC3 (Prostate) | 2.82 - 6.28 | [1] |

| Compound 23 | MCF7 (Breast), A549 (Lung), HeLa (Cervical), PC3 (Prostate) | 2.82 - 6.28 | [1] |

| Isolongifolanone-pyrazole derivatives | |||

| Compound 37 | MCF7 (Breast) | 5.21 | [1] |

| Pyrazole carbaldehyde derivatives | |||

| Compound 43 | MCF7 (Breast) | 0.25 | [1] |

| Pyrazole benzothiazole hybrids | |||

| Compound 25 | HT29 (Colon), PC3 (Prostate), A549 (Lung), U87MG (Glioblastoma) | 3.17 - 6.77 | [1] |

| Pyrazole-fused curcumin analogs | |||

| Compound 12 | MDA-MB-231 (Breast), HepG2 (Liver) | 3.64 - 16.13 | [1] |

| Compound 13 | MDA-MB-231 (Breast), HepG2 (Liver) | 3.64 - 16.13 | [1] |

| Compound 14 | MDA-MB-231 (Breast), HepG2 (Liver) | 3.64 - 16.13 | [1] |

| Benzimidazole-grafted benzene sulfonamide-pyrazole hybrids | |||

| Compound 7 | A549 (Lung), HeLa (Cervical), HepG2 (Liver), MCF7 (Breast) | 0.15 - 0.33 | [1] |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | |||

| Compounds 4, 5, 6b, 6c, 7, 8, 10b, 10c, 12b | MCF-7 (Breast) | 3.9 - 35.5 | [4] |

| Pyrazole–indole hybrids | |||

| Compound 7a | HepG2 (Liver) | 6.1 | [5] |

| Compound 7b | HepG2 (Liver) | 7.9 | [5] |

| Hybrid pyrazole-based chalcones | |||

| Compound 7d | MCF7 (Breast) | 42.6 | |

| Compound 9e | PACA2 (Pancreatic) | 27.6 | |

| Fused Pyrazole Derivatives | |||

| Compounds 1, 2, 4, 8, 11, 12, 15 | HepG2 (Liver) | 0.31 - 0.71 | [6] |

Table 2: Inhibitory Activity of Pyrazole Ester Derivatives on Key Protein Targets

| Compound ID/Series | Target Protein | IC50 (µM) | Reference |

| 1,4-Benzoxazine-pyrazole hybrids | EGFR | ||

| Compound 22 | 0.6124 | [1] | |

| Compound 23 | 0.5132 | [1] | |

| Pyrazole carbaldehyde derivatives | PI3 Kinase | ||

| Compound 43 | Potent (Specific value not provided) | [1] | |

| Indole-pyrazole hybrids | CDK2 | ||

| Compound 33 | 0.074 | [1] | |

| Compound 34 | 0.095 | [1] | |

| Pyrazole-fused curcumin analogs | Tubulin Polymerization | ||

| Compound 12 | 52.03 | [1] | |

| Compound 13 | 45.29 | [1] | |

| Compound 14 | 40.76 | [1] | |

| Benzimidazole-grafted benzene sulfonamide-pyrazole hybrids | Tubulin Assembly | ||

| Compound 7 | 1.52 | [1] | |

| Fused Pyrazole Derivatives | EGFR and VEGFR-2 | ||

| Compound 50 | 0.09 (EGFR), 0.23 (VEGFR-2) | [1] | |

| Pyrazole derivatives | CDK2/cyclin A2 | ||

| Compound 4 | 3.82 | [7] | |

| Compound 7a | 2.0 | [7] | |

| Compound 7d | 1.47 | [7] | |

| Compound 9 | 0.96 | [7] |

Key Anticancer Mechanisms of Pyrazole Esters

Pyrazole esters exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. The primary mechanisms identified are the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many pyrazole ester derivatives have been shown to be potent inducers of apoptosis.[8][9] This is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins.

-

Upregulation of Pro-apoptotic Proteins: Pyrazole esters can increase the expression of pro-apoptotic proteins such as Bax and p53.[1][4]

-

Downregulation of Anti-apoptotic Proteins: Conversely, they can decrease the levels of anti-apoptotic proteins like Bcl-2.[1][4]

-

Caspase Activation: The shift in the balance between pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-3), the executioners of apoptosis.[4][10][8]

-

Reactive Oxygen Species (ROS) Generation: Some pyrazole esters induce apoptosis by increasing the intracellular levels of ROS, leading to oxidative stress and cellular damage.[10][8]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a hallmark of cancer. Pyrazole esters can interfere with this process, causing cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.[11][12][13]

-

G1/S Phase Arrest: Some derivatives cause an accumulation of cells in the G1 phase, preventing their entry into the S phase, where DNA replication occurs.[7]

-

S Phase Arrest: Other compounds have been shown to arrest the cell cycle in the S phase.[10][12]

-

G2/M Phase Arrest: Arrest at the G2/M checkpoint is another common mechanism, often associated with the disruption of microtubule dynamics.[14]

Inhibition of Signaling Pathways

Pyrazole esters have been found to inhibit several key signaling pathways that are often dysregulated in cancer.

-

EGFR and VEGFR Signaling: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are critical for tumor growth and angiogenesis. Several pyrazole ester derivatives have been identified as potent inhibitors of these receptor tyrosine kinases.[1][6]

-

CDK Inhibition: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression. Pyrazole esters can inhibit CDKs, particularly CDK2, leading to cell cycle arrest.[1][7]

-

PI3K/AKT and MAPK/ERK Pathways: These pathways are central to cell survival, proliferation, and growth. Pyrazole esters can suppress the phosphorylation and activation of key proteins in these cascades.[1][15]

-

Tubulin Polymerization: Microtubules are crucial for cell division, and their disruption is a validated anticancer strategy. Certain pyrazole esters inhibit tubulin polymerization, leading to G2/M arrest and apoptosis.[1][9][14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by pyrazole esters and a general workflow for their anticancer evaluation.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Western blot analysis [bio-protocol.org]

- 4. cytoskeleton.com [cytoskeleton.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Western Blot Protocol | Proteintech Group [ptglab.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Western blot protocol | Abcam [abcam.com]

- 10. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

Ethyl 4-(1H-pyrazol-1-yl)benzoate: A Speculative Exploration of its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(1H-pyrazol-1-yl)benzoate is a heterocyclic compound featuring a pyrazole ring, a scaffold of significant interest in medicinal chemistry. While direct and extensive research on the specific mechanism of action for this particular molecule is not yet prevalent in publicly accessible literature, the broader family of pyrazole derivatives has been the subject of intensive investigation, revealing a wide array of biological activities. This document synthesizes the existing knowledge on pyrazole-containing compounds to speculate on the potential mechanisms of action for this compound. We will explore potential molecular targets, signaling pathways, and provide hypothetical experimental frameworks to guide future research. The pyrazole nucleus is a cornerstone of several approved drugs, indicating the therapeutic potential of this chemical class.[1]

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[1][2] This designation stems from its presence in numerous clinically approved drugs with diverse therapeutic applications, from anti-inflammatory agents like celecoxib to anticancer drugs such as crizotinib and kinase inhibitors like ibrutinib and ruxolitinib.[1][2][3] The metabolic stability of the pyrazole ring contributes significantly to its success in drug development.[1] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[2][4]

Given the structural similarity of this compound to these pharmacologically active molecules, it is reasonable to hypothesize that it may share similar mechanisms of action. This guide will delve into these possibilities, offering a foundation for empirical investigation.

Speculative Mechanisms of Action

Based on the established activities of structurally related pyrazole derivatives, we can speculate on several potential mechanisms of action for this compound. These are not mutually exclusive and the compound may exhibit pleiotropic effects.

Kinase Inhibition

A predominant mechanism of action for many pyrazole-containing drugs is the inhibition of protein kinases.[4] Kinases are crucial regulators of a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The planar pyrazole ring can function as a bioisostere for other aromatic systems, enabling it to fit into the ATP-binding pocket of various kinases.

Potential Kinase Targets:

-

Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) and HER-2 are common targets for pyrazole derivatives.[5] Inhibition of these kinases can disrupt downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

-

Serine/Threonine Kinases: Cyclin-Dependent Kinases (CDKs) and Aurora Kinases are also susceptible to inhibition by pyrazole compounds.[4] Targeting these kinases can lead to cell cycle arrest and apoptosis.

-

PI3K/Akt/mTOR Pathway: Some pyrazole derivatives have shown inhibitory activity against Phosphoinositide 3-kinase (PI3K), a key component of a signaling pathway critical for cell growth and survival.[4]

Below is a diagram illustrating a speculative signaling pathway involving kinase inhibition.

Caption: Speculative inhibition of receptor tyrosine kinase and PI3K signaling pathways.

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci.[3] Some compounds have also shown efficacy against Acinetobacter baumannii.[6] The mechanism of antimicrobial action is likely multifactorial but may involve:

-

Inhibition of Biofilm Formation: Some pyrazole compounds have been shown to inhibit and eradicate bacterial biofilms, which are critical for chronic infections.[1]

-

Enzyme Inhibition: Pyrazoles may target essential bacterial enzymes involved in processes like DNA replication, cell wall synthesis, or metabolic pathways.

Anti-inflammatory Effects

The well-established anti-inflammatory properties of celecoxib, a selective COX-2 inhibitor, highlight another potential avenue for the mechanism of action of pyrazole derivatives. While the ethyl benzoate moiety in the target compound differs significantly from the sulfonamide group of celecoxib, the core pyrazole structure may still confer some level of anti-inflammatory activity through inhibition of cyclooxygenase enzymes or other inflammatory mediators.

Quantitative Data from Related Pyrazole Derivatives

To provide context for the potential potency of this compound, the following table summarizes the in vitro activities of various pyrazole derivatives against different biological targets.

| Compound Class | Target | Cell Line/Organism | Activity (IC₅₀/MIC) | Reference |

| Pyrazole Derivative | Aurora-A kinase | HCT116 | IC₅₀ = 0.16 ± 0.03 µM | [5] |

| Pyrazole Derivative | MCF-7 | - | IC₅₀ = 0.46 ± 0.04 µM | [5] |

| Pyrazole-Oxindole Conjugate | Tubulin Assembly | - | Significant Inhibition | [5] |

| Pyrazole Carbaldehyde Derivative | PI3 Kinase | MCF7 | IC₅₀ = 0.25 µM | [4] |

| Indole-Pyrazole Derivative | CDK2 | - | IC₅₀ = 0.074 µM | [4] |

| Trifluoromethyl Phenyl-Substituted Pyrazole | S. aureus | - | MIC as low as 0.78 µg/mL | [6] |

| 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivative | A. baumannii | - | MIC = 0.78 µg/mL | [6] |

Proposed Experimental Protocols

To investigate the speculative mechanisms of action for this compound, a systematic experimental approach is necessary.

Kinase Inhibition Assays

-

Objective: To determine if this compound inhibits the activity of a panel of protein kinases.

-

Methodology:

-

Primary Screening: Utilize a broad-spectrum kinase panel (e.g., a commercial panel of 96 or more kinases) to identify potential targets. Assays are typically based on measuring the phosphorylation of a substrate, often using fluorescence or luminescence-based readouts.

-

Dose-Response Studies: For any "hits" from the primary screen, perform dose-response assays to determine the IC₅₀ value. This involves incubating the kinase, substrate, ATP, and varying concentrations of the test compound.

-

Mechanism of Inhibition Studies: Conduct kinetic assays (e.g., by varying ATP and substrate concentrations) to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

-

The following diagram outlines a general workflow for kinase inhibitor screening.

Caption: Experimental workflow for kinase inhibitor profiling.

In Vitro Antimicrobial Susceptibility Testing

-

Objective: To assess the antimicrobial activity of this compound against a panel of pathogenic bacteria.

-

Methodology:

-

Minimum Inhibitory Concentration (MIC) Determination: Employ the broth microdilution method according to CLSI guidelines. Briefly, prepare serial dilutions of the compound in a 96-well plate with cation-adjusted Mueller-Hinton broth. Inoculate each well with a standardized bacterial suspension. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.

-

Minimum Bactericidal Concentration (MBC) Determination: Following MIC determination, subculture aliquots from wells showing no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Biofilm Inhibition and Eradication Assays: Grow bacteria in 96-well plates to allow for biofilm formation. For inhibition assays, add the compound at the time of inoculation. For eradication assays, add the compound to pre-formed biofilms. Quantify biofilm biomass using crystal violet staining.

-

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, the extensive research on the broader class of pyrazole derivatives provides a strong foundation for speculation. The most probable mechanisms involve the inhibition of protein kinases, disruption of microbial growth, or modulation of inflammatory pathways. The experimental protocols outlined in this guide offer a clear path forward for investigating these hypotheses. Future research should focus on a systematic evaluation of this compound's activity in the biochemical and cellular assays described, which will be crucial for determining its therapeutic potential and guiding any subsequent drug development efforts. The synthesis of analogs with modifications to the ethyl benzoate moiety could also provide valuable structure-activity relationship (SAR) data to pinpoint key molecular interactions.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

In Silico Prediction of Ethyl 4-(1H-pyrazol-1-YL)benzoate Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(1H-pyrazol-1-YL)benzoate is a heterocyclic compound featuring a pyrazole and a benzoate moiety. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic effects including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] This technical guide outlines a comprehensive in silico approach to predict the potential bioactivity of this compound. The methodologies detailed herein provide a framework for virtual screening, target identification, and pharmacokinetic profiling, essential steps in the early phases of drug discovery. This document will focus on predictive modeling in the absence of direct experimental bioactivity data for the title compound.

Introduction to In Silico Bioactivity Prediction

In silico drug design and bioactivity prediction are powerful computational tools that accelerate the drug discovery process by identifying and optimizing promising lead compounds before their synthesis and experimental testing. These methods are broadly categorized into ligand-based and structure-based approaches.

-

Ligand-Based Approaches: These methods utilize the knowledge of known active molecules to predict the activity of new compounds. A key example is the Quantitative Structure-Activity Relationship (QSAR) analysis.

-

Structure-Based Approaches: When the three-dimensional structure of the biological target is known, molecular docking can be employed to predict the binding affinity and mode of interaction between a ligand and the target protein.

This guide will detail a workflow incorporating target prediction, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to build a comprehensive bioactivity prediction for this compound.

Predicted Biological Activities of Pyrazole Derivatives

The pyrazole nucleus is a versatile scaffold associated with a broad spectrum of pharmacological activities. Literature suggests that pyrazole derivatives are promising candidates for:

-

Anticancer Agents: Many pyrazole-containing compounds have demonstrated inhibitory activity against various protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2).[1][2][3]

-

Carbonic Anhydrase Inhibitors: Certain pyrazole derivatives have shown potent inhibitory effects on carbonic anhydrases, which are implicated in diseases like glaucoma and epilepsy.

-

Antimicrobial and Antifungal Agents: The pyrazole ring is a key component in several compounds with demonstrated efficacy against various bacterial and fungal strains.

-

Anti-inflammatory and Analgesic Agents: The well-known non-steroidal anti-inflammatory drug (NSAID) celecoxib features a pyrazole core, highlighting the potential of this scaffold in modulating inflammatory pathways.

-

Antioxidant Agents: Some pyrazole derivatives have been investigated for their ability to scavenge free radicals and reduce oxidative stress.[16]

Given the prevalence of pyrazole derivatives as kinase inhibitors in oncology, this guide will focus on predicting the bioactivity of this compound against key protein kinases.

In Silico Prediction Workflow

The following workflow outlines a systematic approach to predict the bioactivity of this compound.

Figure 1: A generalized workflow for the in silico bioactivity prediction of a small molecule.

Methodologies

Ligand and Protein Preparation

Ligand Preparation:

-

2D Structure Generation: The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

3D Conversion and Optimization: The 2D structure is converted to a 3D conformation. The geometry is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial for accurate docking.

Protein Target Selection and Preparation:

Based on the known activities of pyrazole derivatives, the following protein targets are selected for this predictive study:[1][2][3]

-

VEGFR-2 (PDB ID: 2QU5): A key regulator of angiogenesis, a critical process in tumor growth.

-

Aurora A (PDB ID: 2W1G): A serine/threonine kinase that plays a vital role in mitosis; its overexpression is linked to various cancers.

-

CDK2 (PDB ID: 2VTO): A member of the cyclin-dependent kinase family, essential for cell cycle progression.

Protein Preparation Protocol:

-

PDB File Retrieval: The 3D crystallographic structures of the selected proteins are downloaded from the Protein Data Bank (PDB).

-

Protein Cleaning: Water molecules, co-crystallized ligands, and any non-essential ions are removed from the PDB file.

-

Protonation: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH (e.g., 7.4).

-

Energy Minimization: The protein structure is subjected to a brief energy minimization to relieve any steric clashes.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This section outlines a general protocol using a widely used docking program like AutoDock Vina.

Experimental Protocol:

-

Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions of the grid box should be sufficient to encompass the entire binding pocket.

-

Docking Execution: The prepared ligand is docked into the defined grid box of the prepared protein using the docking algorithm. The program will generate multiple binding poses for the ligand.

-

Pose Analysis: The predicted binding poses are analyzed based on their docking scores (binding affinities) and the interactions they form with the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Predicted Binding Affinities (Hypothetical Data for Illustration)

The following table presents hypothetical docking scores for this compound against the selected protein targets. Lower binding energy values indicate a higher predicted binding affinity.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

| VEGFR-2 | 2QU5 | -8.5 |

| Aurora A | 2W1G | -7.9 |

| CDK2 | 2VTO | -7.2 |

Interpretation of Docking Results:

The hypothetical results suggest that this compound may have a good binding affinity for VEGFR-2, indicating potential anti-angiogenic activity. The interactions with the active site residues would need to be visualized and analyzed to understand the structural basis of this predicted affinity.

Figure 2: A conceptual diagram of potential interactions between the ligand and VEGFR-2.

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound. Various computational models and online servers (e.g., SwissADME, pkCSM) can be used to predict these properties.

Predicted ADMET Properties (Hypothetical Data)

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Good oral bioavailability is likely. |

| Blood-Brain Barrier (BBB) Permeant | No | Low potential for CNS side effects. |

| Distribution | ||

| Volume of Distribution (VDss) | > 0.45 L/kg | Good distribution in tissues. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

| Excretion | ||

| Total Clearance | 0.5 L/h/kg | Moderate clearance rate. |

| Toxicity | ||

| AMES Toxicity | No | Unlikely to be mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

Interpretation of ADMET Profile:

The hypothetical ADMET profile suggests that this compound has favorable pharmacokinetic properties, including good oral absorption and tissue distribution. However, the predicted inhibition of CYP3A4 warrants further investigation for potential drug-drug interactions.

Signaling Pathway Context

The predicted interaction with VEGFR-2 places this compound in the context of the angiogenesis signaling pathway.

Figure 3: Simplified VEGFR-2 signaling pathway and the predicted point of inhibition.

Conclusion and Future Directions

This in silico analysis provides a preliminary hypothesis for the bioactivity of this compound. The molecular docking results suggest a potential inhibitory activity against VEGFR-2, implicating it as a candidate for an anti-angiogenic agent. The ADMET predictions indicate a generally favorable drug-like profile.

It is critical to emphasize that these are predictive, computational results and require experimental validation. The next steps in the investigation of this compound should include:

-

Chemical Synthesis and Characterization: Synthesis of the compound and confirmation of its structure and purity.

-

In Vitro Enzyme Assays: Experimental testing of the compound's inhibitory activity against a panel of protein kinases, including VEGFR-2, Aurora A, and CDK2.

-

Cell-Based Assays: Evaluation of the compound's effect on cancer cell proliferation, migration, and angiogenesis in relevant cell lines.

-

In Vivo Studies: If in vitro results are promising, further evaluation in animal models would be warranted.

This guide provides a robust computational framework for the initial assessment of novel compounds, enabling a more focused and efficient drug discovery pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. hnjournal.net [hnjournal.net]

- 10. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ej-chem.org [ej-chem.org]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Journal articles: 'ADMET prediction' – Grafiati [grafiati.com]

An In-depth Technical Guide to the Solubility of Ethyl 4-(1H-pyrazol-1-yl)benzoate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 4-(1H-pyrazol-1-yl)benzoate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework for solubility prediction, detailed experimental protocols for in-house determination, and an illustrative workflow to guide laboratory practice.

Introduction to this compound

This compound is a heterocyclic organic compound incorporating a pyrazole ring attached to an ethyl benzoate moiety. The presence of both aromatic and heterocyclic rings, along with an ester functional group, suggests a moderate polarity. Understanding its solubility in various solvents is crucial for its synthesis, purification, formulation, and application in research and drug development.

Predicted Solubility Profile

In the absence of specific experimental data, a qualitative solubility profile can be predicted based on the principle of "like dissolves like" and the properties of structurally similar compounds.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The molecule has some capacity for hydrogen bonding through the nitrogen atoms of the pyrazole ring and the oxygen atoms of the ester group. However, the dominant aromatic and alkyl portions of the molecule are nonpolar. Therefore, it is expected to have low solubility in water. Its solubility is likely to be higher in alcohols like ethanol and methanol, where the alkyl chains can interact with the nonpolar parts of the molecule while the hydroxyl groups can interact with the polar functionalities. A related compound, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, has been noted to be crystallized from ethanol, indicating at least moderate solubility in this solvent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are effective at solvating polar functional groups and are generally good solvents for a wide range of organic compounds. It is anticipated that this compound would exhibit good solubility in solvents like DMSO and DMF.

-

Nonpolar Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate): The presence of the benzene ring and the ethyl group suggests that there will be favorable interactions with nonpolar and moderately polar solvents. Therefore, good solubility is expected in dichloromethane, chloroform, and ethyl acetate.

Quantitative Solubility Data

| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Polarity Index | Solubility at 25°C (g/L) | Molar Solubility at 25°C (mol/L) |

| Water | 18.02 | 1.00 | 10.2 | Data not available | Data not available |

| Ethanol | 46.07 | 0.79 | 4.3 | Data not available | Data not available |

| Methanol | 32.04 | 0.79 | 5.1 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.10 | 7.2 | Data not available | Data not available |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.94 | 6.4 | Data not available | Data not available |

| Acetone | 58.08 | 0.79 | 5.1 | Data not available | Data not available |

| Acetonitrile | 41.05 | 0.78 | 5.8 | Data not available | Data not available |

| Ethyl Acetate | 88.11 | 0.90 | 4.4 | Data not available | Data not available |

| Dichloromethane (DCM) | 84.93 | 1.33 | 3.1 | Data not available | Data not available |

| Chloroform | 119.38 | 1.49 | 4.1 | Data not available | Data not available |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][2]

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker or rotator with temperature control

-

Analytical balance (accurate to at least 0.1 mg)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

A validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

4.2. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring there is enough solid to maintain a saturated solution with undissolved solid present at equilibrium.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). It is crucial that undissolved solid remains at the end of this period.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle. Alternatively, centrifuge the vials at the same temperature to pellet the undissolved solid.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, tared vial to remove any undissolved microparticles.

-

Quantification: Accurately weigh the filtered solution. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a pre-validated analytical technique to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) based on the measured concentration and the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

While quantitative solubility data for this compound is not currently published, this guide provides researchers with the necessary theoretical background and practical protocols to determine this crucial physicochemical property. The predicted solubility suggests good solubility in many common organic solvents and limited solubility in water. The provided experimental workflow offers a robust method for obtaining reliable and reproducible solubility data, which is essential for advancing research and development involving this compound.

References

Commercial Availability and Technical Profile of Ethyl 4-(1H-pyrazol-1-yl)benzoate for Research Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-(1H-pyrazol-1-yl)benzoate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrazole and benzoate moieties provide a versatile scaffold for the synthesis of a wide range of compounds with potential therapeutic applications. This technical guide provides an overview of the commercial suppliers of this compound, its physicochemical properties, and representative experimental protocols for its synthesis and potential applications, particularly in the development of kinase inhibitors.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 143426-47-5 | [1][2] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 216.24 g/mol | [2] |

| Appearance | White to off-white crystalline powder | Varies by supplier |

| Purity | Typically >97% | [3] |

| Solubility | Soluble in organic solvents such as DMSO and methanol | General knowledge |

Commercial Suppliers

This compound is available from several chemical suppliers catering to the research and development market. The following table summarizes a selection of commercial sources. Availability and pricing are subject to change.

| Supplier | Catalog Number | Purity | Quantity |

| AK Scientific, Inc. | Z2905 | >97% | 5 g, 1 g |

| Alichem | 143426475 | >97% | 5 g, 1 g, 25 g |

| Key Organics Ltd. | AS-31562 | >97% | 1 g, 5 g, 10 g, 25 g |

| Fisher Scientific | 50-353-821 | 97+% | 1 g |

| Chemsigma | 234296 | >98% | Inquire |

Synthesis and Experimental Protocols

Representative Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of ethyl 4-hydrazinobenzoate with a suitable three-carbon synthon that can form the pyrazole ring. A common method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Materials:

-

Ethyl 4-hydrazinobenzoate hydrochloride

-

1,1,3,3-Tetramethoxypropane

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve ethyl 4-hydrazinobenzoate hydrochloride in a mixture of ethanol and glacial acetic acid.

-

To this solution, add 1,1,3,3-tetramethoxypropane dropwise at room temperature with stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-